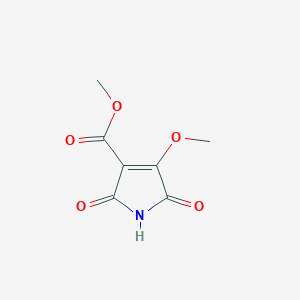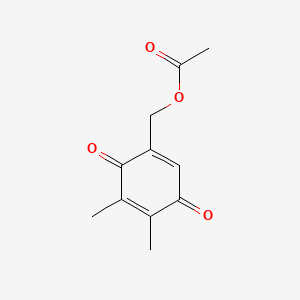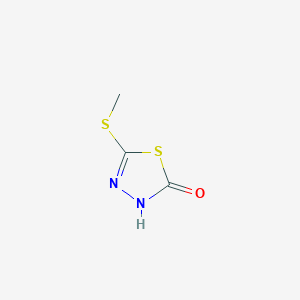![molecular formula C13H10O4S B13820411 3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid CAS No. 893735-30-3](/img/structure/B13820411.png)
3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Aminosulfonylthiophen-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-aminosulfonylthiophene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminosulfonylthiophen-2-yl)benzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Sulfonylation: The thiophene ring is then sulfonylated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Amination: The sulfonylated thiophene is then subjected to amination using ammonia or an amine to introduce the amino group.
Coupling with Benzoic Acid: Finally, the aminated thiophene is coupled with benzoic acid or its derivatives through a coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of 3-(5-Aminosulfonylthiophen-2-yl)benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Aminosulfonylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Aminosulfonylthiophen-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(5-Aminosulfonylthiophen-2-yl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid.
Thiophene Derivatives: Compounds like 2-aminothiophene and 3-sulfonylthiophene.
Uniqueness
3-(5-Aminosulfonylthiophen-2-yl)benzoic acid is unique due to the presence of both the sulfonyl and amino groups on the thiophene ring, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
893735-30-3 |
|---|---|
Formule moléculaire |
C13H10O4S |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
3-(3-methoxycarbonylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)10-5-6-18-11(10)8-3-2-4-9(7-8)12(14)15/h2-7H,1H3,(H,14,15) |
Clé InChI |
BCEXOEQMCXJREV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC=C1)C2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)











